N-(4-Chlorobenzyl)phenylalanine
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Overview
Description
Brl 26314 elevates HDL-cholesterol in rats.
Scientific Research Applications
1. Electrochemical Sensors and Biosensors
N-(4-Chlorobenzyl)phenylalanine is related to phenylalanine, an essential amino acid crucial for the human body. Electrochemical sensors and biosensors have been developed for phenylalanine detection, which can provide information about individuals' health status. This is particularly relevant for individuals with phenylketonuria, a genetic disorder that leads to the dangerous accumulation of phenylalanine and its metabolites (Dinu & Apetrei, 2020).
2. Biosynthesis and Metabolic Utilization in Plants
Phenylalanine plays an essential role in the metabolism of plants, serving as a precursor for various compounds crucial for plant reproduction, growth, and stress defense. In conifer trees, phenylalanine is a significant component in the biosynthesis of lignin, an important wood constituent. This research area explores the pathways of phenylalanine metabolism in plants (Pascual et al., 2016).
3. Production Improvement in Bacterial Systems
Efforts to enhance the production of L-Phenylalanine, a variant of phenylalanine, have been made using bacterial systems. This research focuses on identifying key enzymes and optimizing their concentrations to improve yield, which has applications in food and medicinal industries (Ding et al., 2016).
4. Material Science and Supramolecular Gels
Chemical modification of phenylalanine, like N-(4-Chlorobenzyl)phenylalanine, has led to the synthesis of low-molecular-weight gelators in material science. These gels, made from self-assembled phenylalanine-derived building blocks, have applications in drug delivery, tissue engineering, oil spill recovery, and the detection of explosives (Das et al., 2017).
5. Clinical and Biotechnological Applications
Phenylalanine, including its derivatives like N-(4-Chlorobenzyl)phenylalanine, has clinical significance in treating conditions like phenylketonuria and as an enzyme in cancer treatment. Additionally, its role in metabolic engineering for producing phenylpropanoids and as a precursor for aspartame, a non-caloric sweetener, highlights its biotechnological importance (MacDonald & D'Cunha, 2007).
properties
CAS RN |
79600-96-7 |
---|---|
Product Name |
N-(4-Chlorobenzyl)phenylalanine |
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
(2S)-2-[(4-chlorophenyl)methylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)11-18-15(16(19)20)10-12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)/t15-/m0/s1 |
InChI Key |
SAOHCSVJQIAGDD-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=CC=C(C=C2)Cl |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=C(C=C2)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BRL 26314 BRL-26314 N-(4-chlorobenzyl)phenylalanine N-(para-chlorobenzyl)-L-phenylalanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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